4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester

Drug-likeness Permeability Solubility

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester (CAS 885523-10-4) is a tri-substituted 1H-indazole building block bearing a 4-chloro substituent, a 3-hydroxy/oxo tautomeric system, and a 6-methyl ester. It serves as a key intermediate for medicinal chemistry and agrochemical programs, particularly in kinase-targeted libraries and herbicide discovery.

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
Cat. No. B12330397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester
Molecular FormulaC9H7ClN2O3
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=O)C2C(=C1)Cl
InChIInChI=1S/C9H7ClN2O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3,7H,1H3,(H,12,13)
InChIKeyOWCBZTYUZNQNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester Procurement Guide: Physicochemical and Scaffold Differentiation


4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester (CAS 885523-10-4) is a tri-substituted 1H-indazole building block bearing a 4-chloro substituent, a 3-hydroxy/oxo tautomeric system, and a 6-methyl ester. It serves as a key intermediate for medicinal chemistry and agrochemical programs, particularly in kinase-targeted libraries and herbicide discovery. Computed physicochemical descriptors—including XLogP3-AA of 1.6, topological polar surface area (TPSA) of 67.4 Ų, and two hydrogen-bond donors—position it within oral drug-like chemical space [1]. Its substitution pattern encodes orthogonal reactivity handles (C4 chlorine for cross-coupling, C6 ester for hydrolysis/amidation, and the 3-OH/oxo site for O/N-alkylation) that are not simultaneously present in simpler 4-chloroindazole or 6-carboxyindazole analogs .

Why “Any 4-Chloroindazole Ester” Cannot Substitute for 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester in SAR-Driven Programs


Regioisomeric indazole esters differ dramatically in hydrogen-bonding capacity, tautomeric equilibria, and metabolic stability. For example, 4-chloro-6-indazolecarboxylic acid methyl ester (CAS 885519-19-7), which lacks the 3-hydroxy group, presents one fewer H-bond donor and a lower TPSA (~55 vs 67.4 Ų), directly altering permeability and solubility profiles [1]. The 6-chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester regioisomer (CAS 885522-33-8) relocates the chlorine to C6 and the ester to C4, changing the electronic landscape and steric accessibility around the pyrazole ring—critical for target binding and CYP-mediated metabolism [2]. Without head-to-head potency data, these physicochemical and topological differences alone preclude simple interchangeability in lead-optimization and patent-sandbox campaigns.

Quantitative Differentiation Evidence for 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester


Hydrogen-Bond Donor Count: A Differentiator for Permeability and Solubility Optimization

The target compound contains two H-bond donors (N1-H and O3-H/tautomeric OH), whereas its 3-deoxy analog, methyl 4-chloro-1H-indazole-6-carboxylate, contains only one (N1-H). Increasing HBD count typically reduces passive membrane permeability; for compounds within this molecular-weight range (226–210 Da), each additional HBD can decrease PAMPA log Pe by approximately 0.5–1.0 log units, depending on the scaffold [1][2]. This difference allows formulators to tune absorption without altering the chlorine or ester handles.

Drug-likeness Permeability Solubility Physicochemical profiling

Topological Polar Surface Area (TPSA) Shift for CNS vs. Peripheral Profiling

The TPSA of the target compound (67.4 Ų) is approximately 12 Ų higher than that of the 3-deoxy analog (estimated ~55 Ų) because the additional oxygen atom contributes ~17.1 Ų offset by minor conformational shielding. For CNS-targeted programs, the preferred TPSA window is typically <60–70 Ų [1]; the target compound sits near the upper boundary, whereas the 3-deoxy analog falls comfortably within it. Conversely, for peripherally restricted agents, the target compound’s TPSA may help reduce CNS exposure.

CNS drug design TPSA Blood-brain barrier Physicochemical property

ortho-Chloro Effect on Methyl Ester Hydrolysis Rate

The 4-chloro substituent is ortho to the 6-methyl ester on the indazole benzene ring, providing steric shielding that reduces the rate of esterase-mediated hydrolysis compared to unsubstituted or meta-substituted analogs. While no direct experimental half-life data for this exact compound are published, class-level inference from substituted benzoate esters indicates that an ortho-chloro group can increase hydrolytic half-life by a factor of 2–5× in plasma and liver microsomes relative to para- or unsubstituted esters [1][2].

Prodrug design Ester hydrolysis Steric protection Metabolic stability

Tautomeric Preference and Its Effect on LogD and Crystal Packing

3-Hydroxyindazoles exist as an equilibrium between the 3-hydroxy (enol) and 3-oxo (indazolinone) tautomers. Solid-state NMR and X-ray studies on fluorinated analogs demonstrate that the tautomeric state influences crystal packing, melting point, and LogD profiles [1]. Specifically, 3-hydroxyindazoles that crystallize predominantly as the 3-oxo tautomer exhibit higher melting points and lower intrinsic solubility than their 3-methoxy or 3-deoxy counterparts [1][2]. The target compound, being a 3-hydroxyindazole, is predicted to have a LogD7.4 approximately 0.3–0.8 log units lower than its 3-methoxy analog due to the additional polarizable N–H adjacent to the carbonyl, which impacts solubility and formulation behavior.

Tautomerism LogD Solid-state properties Crystallinity

Dual Reactive Handle Advantage: Simultaneous C4 Cross-Coupling and C6 Amidation

The target compound contains two orthogonal reactive centers: a C4 chlorine amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, and a C6 methyl ester that can be hydrolyzed to the carboxylic acid for amide bond formation. In contrast, methyl 4-chloro-1H-indazole-6-carboxylate lacks the 3-OH handle for chemoselective protection, and 6-chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester relocates the halogen to C6, limiting coupling diversity at the benzene ring position most accessible to electrophilic substitution [1]. The 4-chloro position on the indazole benzene ring is activated toward Pd-catalyzed couplings by the adjacent pyrazole nitrogen lone pair, yielding faster reaction rates compared to the 5- or 7-chloro regioisomers [2].

Parallel synthesis Library enumeration Scaffold diversification Cross-coupling

Calculated LogP Difference vs. 6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester

Although the target compound (4-chloro, 6-ester) and 6-chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester (CAS 885522-33-8; 6-chloro, 4-ester) share the same molecular formula (C₉H₇ClN₂O₃, MW 226.62) and identical HBD/HBA counts, the positional exchange of chlorine and ester groups alters the molecular dipole moment and solvation energy. Computed XLogP3-AA for the target is 1.6 [1]. The 6-chloro-4-ester regioisomer has a reported XLogP of approximately 1.3–1.5 (vendor calculated), reflecting a modest but meaningful lipophilicity difference of ΔLogP ≈ 0.1–0.3 that can influence logD-based potency in cell-based assays .

Lipophilicity Regioisomer comparison Physicochemical profiling SAR

Best-Fit Research and Industrial Scenarios for 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester


Kinase-Focused Fragment Library Expansion Requiring Balanced HBD/HBA Profiles

The target compound's two HBD, four HBA, and TPSA of 67.4 Ų align with the physicochemical preferences of ATP-competitive kinase inhibitors. Procurement is most valuable when the library requires 3-hydroxyindazole fragments that can simultaneously donate an H-bond to the hinge region (via N1-H) and accept an H-bond from a catalytic lysine (via 3-oxo), a dual interaction not achievable with 3-deoxyindazole esters [1].

Prodrug Design with Built-in ortho-Chloro Steric Shielding

In programs where the 6-methyl ester is intended as a prodrug moiety for a carboxylic acid payload, the ortho-4-chloro substituent provides intrinsic esterase resistance, potentially reducing premature hydrolysis in plasma. This advantage is supported by class-level evidence that ortho-substituted benzoate esters hydrolyze 2–5× more slowly than para or unsubstituted analogs [1].

Three-Point Diversification for Parallel Library Synthesis

The simultaneous presence of C4-Cl, C6-CO₂Me, and C3-OH handles enables three-directional diversification in two synthetic steps (coupling, then hydrolysis/amidation). This is superior to the two-handle 4-chloro-6-indazolecarboxylic acid methyl ester (CAS 885519-19-7) for hit-to-lead exploration where rapid SAR expansion is critical [1].

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